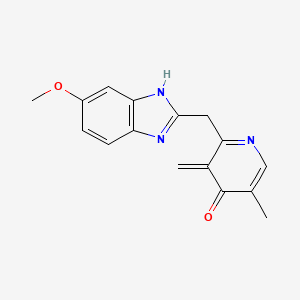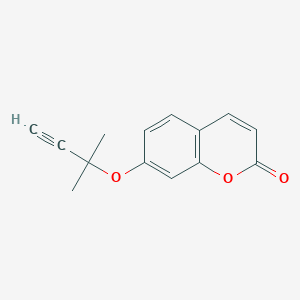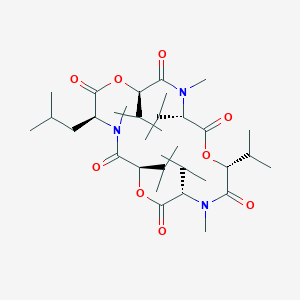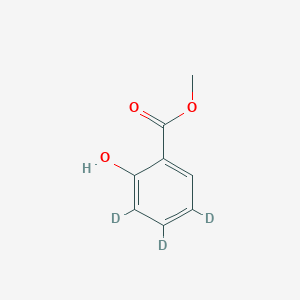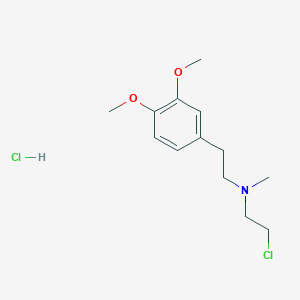
Defluoro Paroxetine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of Defluoro Paroxetine Hydrochloride is C19H22ClNO3 . The compound is a white to off-white powder with a molecular weight of 347.84g/mol.Physical And Chemical Properties Analysis
Defluoro Paroxetine Hydrochloride is a white to off-white powder with a molecular weight of 347.84g/mol. The compound has a melting point of 227-230°C and a solubility of 20 mg/mL in ethanol.Mechanism of Action
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis of Defluoro Paroxetine Hydrochloride can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "3,4-dihydroxyphenylacetic acid", "2-(4-methylpiperazin-1-yl)ethanol", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methyl iodide", "sodium borohydride", "sodium cyanoborohydride", "acetic anhydride", "acetic acid", "triethylamine", "ethyl acetate", "water", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and 3,4-dihydroxyphenylacetic acid in the presence of potassium carbonate and acetic anhydride to form 4-(3,4-dihydroxyphenyl)-3-fluorobenzaldehyde.", "Step 2: Reduction of 4-(3,4-dihydroxyphenyl)-3-fluorobenzaldehyde with sodium borohydride in the presence of acetic acid and triethylamine to form 4-(3,4-dihydroxyphenyl)-3-fluorobenzyl alcohol.", "Step 3: Protection of the hydroxyl group of 4-(3,4-dihydroxyphenyl)-3-fluorobenzyl alcohol with methyl iodide and sodium hydroxide to form 4-(3,4-dimethoxyphenyl)-3-fluorobenzyl alcohol.", "Step 4: Conversion of 4-(3,4-dimethoxyphenyl)-3-fluorobenzyl alcohol to 4-(3,4-dimethoxyphenyl)-3-fluorobenzylamine through reaction with methyl iodide and 2-(4-methylpiperazin-1-yl)ethanol.", "Step 5: Reduction of 4-(3,4-dimethoxyphenyl)-3-fluorobenzylamine with sodium cyanoborohydride to form Defluoro Paroxetine.", "Step 6: Conversion of Defluoro Paroxetine to Defluoro Paroxetine Hydrochloride through reaction with hydrochloric acid in ethyl acetate and diethyl ether." ] } | |
CAS RN |
130777-04-7 |
Molecular Formula |
C₁₉H₂₀ClNO₃ |
Molecular Weight |
345.82 |
synonyms |
trans-(+)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-piperidine Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



